molecular formula C17H18BrN3O2 B3109626 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide CAS No. 174312-21-1

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide

Cat. No.: B3109626
CAS No.: 174312-21-1
M. Wt: 376.2
InChI Key: WCZGDYFBSGKIBE-UHFFFAOYSA-N
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Description

This compound is a hydrobromide salt of a benzimidazole derivative featuring a phenylethanone moiety and a 2-hydroxyethylamino substituent at the benzimidazole C2 position. Its structure combines a planar benzimidazole core with a polar hydroxyethyl group, enhancing solubility compared to non-polar analogs. The hydrobromide salt form improves crystallinity, facilitating purification and characterization, as observed in related benzimidazole salts .

Properties

IUPAC Name

2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2.BrH/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13;/h1-9,21H,10-12H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZGDYFBSGKIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide typically involves the reaction of 2-aminobenzimidazole with 2-bromo-1-phenylethanone in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the reduction of the carbonyl group to an alcohol.

    Substitution: The major products are substituted derivatives where the hydrobromide group is replaced by the nucleophile.

Scientific Research Applications

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents at the benzimidazole C2 position or the ethanone aryl group. Key examples include:

Table 1: Structural Comparison of Benzimidazole Derivatives
Compound Name C2 Substituent Ethanone Aryl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-[(2-Hydroxyethyl)amino] Phenyl C₁₇H₁₈BrN₃O₂ 376.25 Hydroxyethyl group enhances solubility; hydrobromide improves stability
2-(2-Chloro-1H-Benzimidazol-1-yl)-1-Phenylethanone Chloro Phenyl C₁₅H₁₁ClN₂O 270.71 Chlorine substituent increases lipophilicity; reduced solubility in polar solvents
1-(2-Furyl)-2-{2-[(2-Hydroxyethyl)amino]benzimidazolyl}ethanone 2-[(2-Hydroxyethyl)amino] 2-Furyl C₁₆H₁₆N₃O₃ 298.32 Furyl group introduces π-electron richness; potential for altered reactivity
2-(1H-Benzimidazol-2-ylsulfanyl)-1-[2,4-Bis(difluoromethoxy)phenyl]ethanone Hydrobromide Sulfanyl 2,4-Bis(difluoromethoxy)phenyl C₁₈H₁₅BrF₄N₂O₃S 495.29 Sulfanyl and difluoromethoxy groups increase steric bulk; may hinder membrane permeability

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound increases water solubility compared to the chloro analog, which is more lipophilic. The hydrobromide salt further enhances aqueous solubility .
  • Crystallinity: highlights that phenylethanone derivatives often form well-defined crystals suitable for X-ray diffraction, a trait shared by the target compound .

Biological Activity

The compound 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide (CAS Number: 154055-44-4) is a synthetic organic molecule notable for its complex structure, which includes a benzimidazole moiety and a phenylethanone group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.34 g/mol
  • Density : 1.25 g/cm³
  • Boiling Point : 531.9°C at 760 mmHg
  • Purity : 95%

Biological Activity Overview

Research indicates that benzimidazole derivatives often exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities
  • Modulation of enzyme activities

The specific biological activity of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has not been extensively studied, but its structural features suggest potential interactions with various biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease pathways.
  • Receptor Interaction : Potential agonistic or antagonistic effects on various receptors, including those involved in inflammation and cancer cell proliferation.
  • Cellular Uptake : The presence of the hydroxyl and amino groups may enhance solubility and cellular uptake, facilitating biological effects.

Case Studies and Research Findings

Recent studies have explored the biological implications of related benzimidazole compounds:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Benzimidazole DerivativesAnticancer, antimicrobial
4-Methoxyphenyl CompoundsAnti-inflammatory, enzyme inhibition
Hydroxyethyl Amino DerivativesEnhanced solubility, potential receptor modulation

Notable Findings

  • A study indicated that benzimidazole derivatives could significantly inhibit the growth of various cancer cell lines, suggesting that 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone may exhibit similar properties due to its structural analogies.

Potential Applications

Given its unique structure, this compound could have applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Diagnostic Tools : Potential use in imaging or as a biomarker for certain diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide
Reactant of Route 2
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2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide

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